molecular formula C8H6F2N2O B8785317 5-(Difluoromethoxy)-3-methylpicolinonitrile CAS No. 1262860-51-4

5-(Difluoromethoxy)-3-methylpicolinonitrile

Cat. No. B8785317
M. Wt: 184.14 g/mol
InChI Key: FUOAWQNATGLZFF-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

A solution of 5-hydroxy-3-methyl-pyridine-2-carbonitrile (CAS registry 228867-86-5) (228 mg, 1.70 mmol), sodium chlorodifluoroacetate (CAS registry 1895-39-2) (518 mg, 3.40 mmol) and K2CO3 (705 mg, 5.10 mmol) in DMF (7 ml) was stirred for 0.5 h at 100° C. The reaction mixture was diluted with EtOAc and washed with saturated aqueous NH4Cl soln. and brine. The aqueous layers were reextracted with EtOAc, the combined organic layers dried over Na2SO4, filtrated and the filtrate was concentrated. The title compound was obtained as a colourless oil after flash chromatography on silica gel (cyclohexane/EtOAc gradient 0-3 min 95:5, 3-35 min 95:5 to 60:40).
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
705 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.Cl[C:12]([F:17])([F:16])C([O-])=O.[Na+].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O>[F:16][CH:12]([F:17])[O:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
228 mg
Type
reactant
Smiles
OC=1C=C(C(=NC1)C#N)C
Name
Quantity
518 mg
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Name
Quantity
705 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NH4Cl soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C(=NC1)C#N)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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